molecular formula C8H9ClO3S B1589005 2-Methoxy-4-methylbenzenesulfonyl chloride CAS No. 216394-11-5

2-Methoxy-4-methylbenzenesulfonyl chloride

Cat. No. B1589005
M. Wt: 220.67 g/mol
InChI Key: BEDNMYGUVYQPTP-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylbenzenesulfonyl chloride, also known as 4-methoxy-2-methyl-benzenesulfonyl chloride, is a chemical compound with the empirical formula C8H9ClO3S . It has a molecular weight of 220.67 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-methylbenzenesulfonyl chloride consists of a benzene ring substituted with a methoxy group (OCH3), a methyl group (CH3), and a sulfonyl chloride group (SO2Cl) . The SMILES string representation of this compound is COc1ccc(c©c1)S(Cl)(=O)=O .

Scientific Research Applications

Synthesis of Dye Intermediates

2-Methoxy-4-methylbenzenesulfonyl chloride is utilized in the synthesis of dye intermediates. For example, Bo (2007) demonstrated the preparation of various benzenesulfonanilides with significant yields, using related compounds in the process. These intermediates are important in the development of dyes and pigments with specific properties (Bo, 2007).

Pharmaceutical Research

In the field of pharmaceuticals, 2-Methoxy-4-methylbenzenesulfonyl chloride is used as a precursor for various compounds. A study by Abbasi et al. (2018) involved synthesizing sulfonamides derived from 4-methoxyphenethylamine for potential Alzheimer’s disease treatment, showcasing the versatility of this compound in drug development (Abbasi et al., 2018).

Material Science and Polymer Research

In material science, especially polymer research, 2-Methoxy-4-methylbenzenesulfonyl chloride is used for creating novel polymers. Moustafid et al. (1991) researched the electrosynthesis of soluble polymers, where derivatives of 1-methoxy-4-ethoxybenzene were synthesized and characterized for potential applications in electrical conductivity and fluorescence studies (Moustafid et al., 1991).

Organic Chemistry and Synthesis

In organic chemistry, this compound is instrumental in the synthesis of various complex molecules. For instance, Kurosawa et al. (2003) demonstrated its use in synthesizing secondary amines from primary amines via 2-Nitrobenzenesulfonamides, which is crucial in creating diverse organic compounds (Kurosawa et al., 2003).

Analytical Chemistry Applications

In analytical chemistry, the compound's derivatives are used in spectroscopic studies to understand molecular structures and interactions. Nagarajan and Krishnakumar (2018) conducted vibrational spectroscopic studies on derivatives of 4-Cyano-2-methoxybenzenesulfonyl Chloride to analyze its molecular geometry, electronic properties, and non-linear optical activity (Nagarajan & Krishnakumar, 2018).

Safety And Hazards

While specific safety data for 2-Methoxy-4-methylbenzenesulfonyl chloride is not available, sulfonyl chlorides in general are known to be corrosive and can cause severe skin burns and eye damage . They are harmful if swallowed and may be harmful to aquatic life . Proper protective measures should be taken when handling this compound, including the use of protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-methoxy-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-6-3-4-8(13(9,10)11)7(5-6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDNMYGUVYQPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463022
Record name 2-METHOXY-4-METHYLBENZENESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methylbenzenesulfonyl chloride

CAS RN

216394-11-5
Record name 2-METHOXY-4-METHYLBENZENESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4-methylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (350 ml, 2.5 ml/g) was cautiously added to 2-methoxy-4-methylbenzenesulfonic acid (from (b), 140 g, 0.587 moles) over a period of 30 minutes. The mixture was stirred and heated to reflux for 1 hour and at room temperature for 16 hours. The excess thionyl chloride was removed by evaporation under reduced pressure and the residue was partitioned between deionised water (300 ml) and dichloromethane (400 ml). The phases were separated and the organic phase dried (MgSO4), filtered and concentrated to give the crude product (70 g, 54% yield). The crude product was partially dissolved in hexane (490 ml) at reflux, hot filtered to remove insoluble material and allowed to cool. The precipitated product was collected to give the title compound (41.3 g, 59% recovery) as a white crystalline solid (m.p.=81-84° C.).
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
490 mL
Type
solvent
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Li, C Shu, B Zhou, YF Yu, XY Xiao, LW Ye - Chemical Science, 2014 - pubs.rsc.org
… Ynamide substrate 2k was prepared from 2-methoxy-4-methylbenzenesulfonyl chloride 14e in a two-step process involving a copper-catalyzed amidation of an alkynyl bromide …
Number of citations: 137 pubs.rsc.org
G Alboreggia, P Udompholkul, C Baggio… - Journal of Medicinal …, 2023 - ACS Publications
… For the last reaction, 3 equiv of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride (sulfonyl chloride of the E07 mixture), 2 mg of DMAP, and 5 equiv of DIPEA in 1 mL of DMF …
Number of citations: 4 pubs.acs.org
C Emanuelson, N Ankenbruck… - Journal of Medicinal …, 2022 - ACS Publications
… The combined extracts were washed with brine (20 mL), dried over sodium sulfate (20 g), and concentrated to yield 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride as a white …
Number of citations: 3 pubs.acs.org
RS Kumbhare - 2021 - search.proquest.com
MicroRNAs (miRNAs) are small non-coding RNA molecules (~ 22-nucleotides long) and constitute up to 60% of human genes. miRNAs are primarily involved in gene silencing by …
Number of citations: 3 search.proquest.com
D Ellis - Tetrahedron: Asymmetry, 2001 - Elsevier
… The pale yellow solution was allowed to warm to −40C and was treated with a solution of 2-methoxy-4-methylbenzenesulfonyl chloride (0.25 g, 1.1 mmol) in THF (0.5 mL) dropwise over …
Number of citations: 22 www.sciencedirect.com
永原崇志 - kitasato.repo.nii.ac.jp
… この溶液に 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride (1.15 g , 3.83 mmol) ,… (6.0 mL) に 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride (220 mg, 0.64 mmol) ,ピリジ ン (…
Number of citations: 0 kitasato.repo.nii.ac.jp
永原崇志 - (No Title), 2016 - kitasato.repo.nii.ac.jp
… この溶液に 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride (1.15 g , 3.83 mmol) ,… (6.0 mL) に 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride (220 mg, 0.64 mmol) ,ピリジ ン (…
Number of citations: 2 kitasato.repo.nii.ac.jp

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